molecular formula C10H17F2N3 B11739029 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11739029
M. Wt: 217.26 g/mol
InChI Key: HPFDXRQVDKPNLV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
  • 1-(Chloromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
  • 1-(Bromomethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

Uniqueness

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from its analogs .

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C10H17F2N3/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2/h7,10,13H,3-6H2,1-2H3

InChI Key

HPFDXRQVDKPNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1C)C(F)F

Origin of Product

United States

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